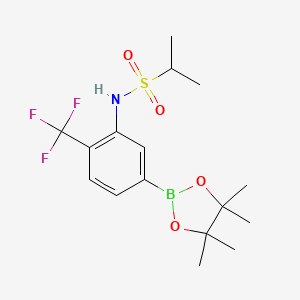
(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is a nitroxide thiol-specific spin label. This compound is known for its paramagnetic properties, making it highly useful in various scientific research applications, particularly in the study of molecular interactions and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE typically involves the reaction of 1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) methyl methanethiosulfonate with appropriate reagents under controlled conditions. The reaction conditions often include maintaining specific temperatures and using solvents that facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high purity and yield. These methods often involve large-scale synthesis using automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted products .
Wissenschaftliche Forschungsanwendungen
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is widely used in scientific research due to its unique properties:
Chemistry: It is used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular interactions and dynamics.
Biology: It is employed in the study of protein structures and interactions, particularly in the investigation of cysteine residues.
Industry: It is used in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of (+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE involves its interaction with thiol groups in proteins and other molecules. The nitroxide group in the compound acts as a spin label, allowing researchers to monitor molecular interactions and dynamics using EPR spectroscopy. This interaction provides valuable insights into the structure and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) Methyl Methanethiosulfonate
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate
Uniqueness
(+)-(1-OXYL-2,2,5,5-TETRAMETHYLPYRROLIDIN-3-YL)METHYL METHANETHIOSULFONATE is unique due to its specific interaction with thiol groups and its paramagnetic properties. These characteristics make it particularly useful in EPR spectroscopy and other applications where precise molecular labeling and monitoring are required .
Eigenschaften
Molekularformel |
C10H21NO3S2 |
|---|---|
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
(3R)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m0/s1 |
InChI-Schlüssel |
WRGRMWJGHAOGQV-QMMMGPOBSA-N |
Isomerische SMILES |
CC1(C[C@H](C(N1O)(C)C)CSS(=O)(=O)C)C |
Kanonische SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
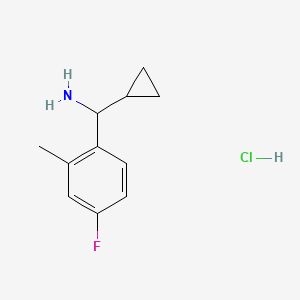
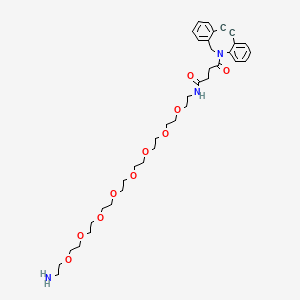
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)


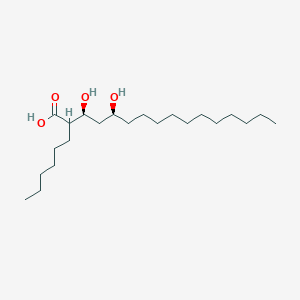

![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
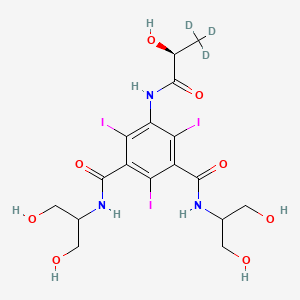
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
